

Application Notes and Protocols for Preclinical Evaluation of ICP-192 (Gunagratinib)

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For Researchers, Scientists, and Drug Development Professionals

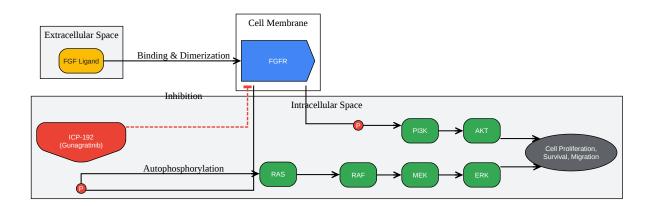
Introduction

ICP-192, also known as Gunagratinib, is an orally bioavailable, irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4. [1] Developed by InnoCare Pharma, this small molecule inhibitor has shown potential in overcoming acquired resistance to first-generation, reversible FGFR inhibitors.[1] These application notes provide a framework for the preclinical evaluation of ICP-192, including its mechanism of action, suggested experimental protocols for in vivo studies, and a template for data presentation. It is important to note that specific preclinical dosing regimens and detailed pharmacokinetic data for ICP-192 in animal models are not extensively published in the public domain. Therefore, the following protocols are based on established methodologies for evaluating FGFR inhibitors in preclinical settings.

Mechanism of Action and Signaling Pathway

ICP-192 covalently binds to its target FGFRs, leading to an irreversible inhibition of their kinase activity.[1] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Its aberrant activation is implicated in various cancers. Upon binding of the FGF ligand, FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways. ICP-192's inhibition of FGFR blocks these downstream signals, thereby impeding tumor growth.





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FGFR Signaling Pathway and ICP-192 Inhibition.

Preclinical Dosing and Administration

While specific preclinical data for ICP-192 is limited, a report from a Phase I clinical trial mentioned that a human oral dose of 8 mg once daily (QD) resulted in plasma exposures exceeding the therapeutic levels observed in preclinical xenograft models.[1] This suggests that effective doses in animal models are likely to be in a range that achieves a comparable plasma concentration. The administration is oral, consistent with its clinical formulation.[1]

Data Presentation: Representative Preclinical Dosing in Xenograft Models

The following tables are templates illustrating how quantitative data from preclinical studies of an FGFR inhibitor like ICP-192 would be presented. Note: The data presented here is illustrative and not actual experimental data for ICP-192.

Table 1: Illustrative Dosing and Efficacy in a Cell Line-Derived Xenograft (CDX) Model



Animal Model	Human Cell Line	Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (%)
Nude Mouse	SNU-16 (Gastric Cancer)	Vehicle Control	-	QD, Oral	0
Nude Mouse	SNU-16 (Gastric Cancer)	ICP-192	5	QD, Oral	45
Nude Mouse	SNU-16 (Gastric Cancer)	ICP-192	10	QD, Oral	78
Nude Mouse	SNU-16 (Gastric Cancer)	ICP-192	20	QD, Oral	95

Table 2: Illustrative Pharmacokinetic Parameters in Rodents

Species	Dose (mg/kg, Oral)	Cmax (ng/mL)	Tmax (h)	AUC (0-24h) (ng·h/mL)	Half-life (h)
Mouse	10	850	2	6800	6
Rat	10	620	4	7500	8

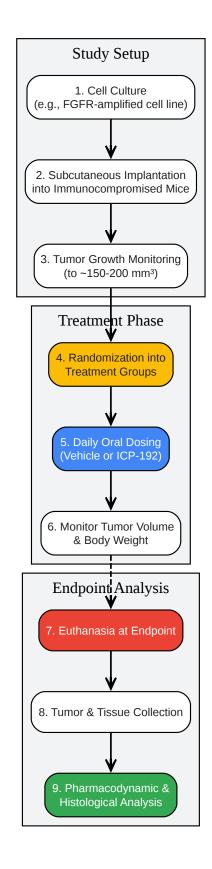
Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the preclinical efficacy and pharmacokinetics of an FGFR inhibitor like ICP-192.

In Vivo Efficacy Study in a Xenograft Model



This protocol outlines a typical workflow for assessing the anti-tumor activity of ICP-192 in a subcutaneous xenograft model.





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Workflow for an in vivo xenograft efficacy study.

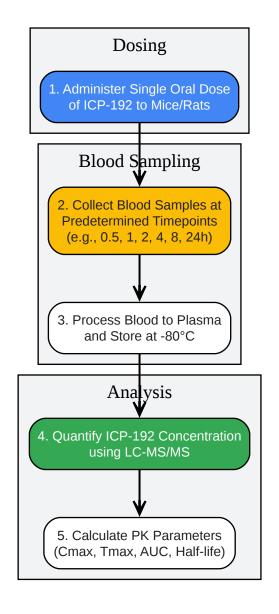
Methodology:

- Cell Line Selection: Choose a human cancer cell line with known FGFR alterations (e.g., amplification, fusion, or mutation).
- Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
- Tumor Implantation: Subcutaneously inject cultured cancer cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
- Drug Formulation and Administration: Prepare ICP-192 in a suitable vehicle for oral gavage.
 Administer the drug or vehicle to the respective groups daily.
- Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
- Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a fixed duration.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., levels of phosphorylated FGFR or downstream proteins like p-ERK) via Western blot or immunohistochemistry.

Pharmacokinetic (PK) Study

This protocol describes a typical workflow for determining the pharmacokinetic profile of ICP-192 in rodents.





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References

• 1. www1.hkexnews.hk [www1.hkexnews.hk]







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